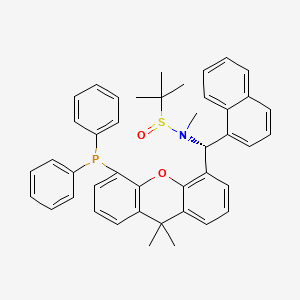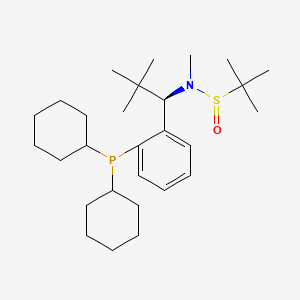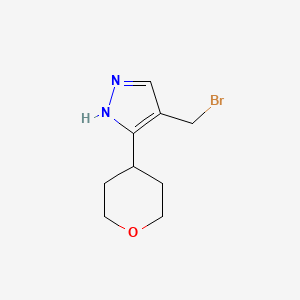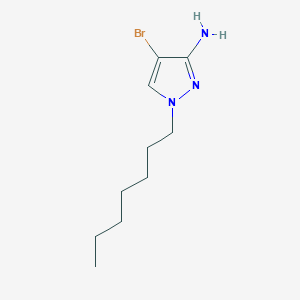
1-(4-Isocyanatophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isocyanatophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with an isocyanate functional group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Isocyanatophenyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenylpyrrolidine with phosgene to introduce the isocyanate group. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to manage the exothermic nature of the reactions and to ensure consistent product quality. The process would likely include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(4-Isocyanatophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of amines or carbamates.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to facilitate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学研究应用
1-(4-Isocyanatophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of polymers and coatings due to its reactive isocyanate group.
Biological Studies: It may serve as a probe or ligand in studies involving protein interactions or enzyme activity.
作用机制
The mechanism of action of 1-(4-Isocyanatophenyl)pyrrolidine largely depends on its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited to modify proteins or to inhibit enzyme activity by forming stable adducts.
相似化合物的比较
1-(4-Isocyanatophenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(4-Isocyanatophenyl)morpholine: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness: 1-(4-Isocyanatophenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic characteristics. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-(4-isocyanatophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12N2O/c14-9-12-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
InChI 键 |
RFEABNJTEGGXJV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)


![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)


![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)


